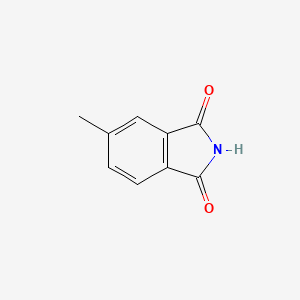

4-Methylphthalimide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-5-2-3-6-7(4-5)9(12)10-8(6)11/h2-4H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKRUJPIJOJHCOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40408788 | |

| Record name | 4-Methylphthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40314-06-5 | |

| Record name | 4-Methylphthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-2,3-dihydro-1H-isoindole-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis and Characterization of 4-Methylphthalimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-methylphthalimide, a valuable building block in organic synthesis and medicinal chemistry. This document details established synthetic protocols and provides a thorough analysis of its spectroscopic and physical properties.

Introduction

This compound is an aromatic imide that serves as a key intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. Its structure, featuring a phthalimide (B116566) core with a methyl group on the aromatic ring, allows for diverse functionalization, making it a versatile reagent in the development of novel molecules. This guide presents detailed methodologies for its preparation and a comprehensive summary of its characteristic analytical data.

Synthesis of this compound

This compound is most commonly synthesized from 4-methylphthalic anhydride (B1165640). Two effective methods are presented below: a conventional heating protocol and a rapid microwave-assisted synthesis.

Method 1: Conventional Heating

This method involves the reaction of 4-methylphthalic anhydride with urea (B33335) in a high-boiling solvent.

Experimental Protocol:

-

To a reaction vial, add 4-methylphthalic anhydride (3.0 g) and urea (1.2 g).

-

Add xylene (15 mL) to the reaction mixture.

-

Stir the mixture at 150°C overnight.

-

After the reaction is complete, cool the mixture to room temperature.

-

Collect the precipitated crystals by filtration.

-

Wash the crystals sequentially with ethanol (B145695) and water.

-

Dry the resulting crystals under reduced pressure to yield this compound.

This protocol typically yields this compound as white crystals with a yield of approximately 82%.

Method 2: Microwave-Assisted Synthesis

This modern approach offers a significant reduction in reaction time and often results in higher yields.

Experimental Protocol:

-

Thoroughly grind a mixture of 4-methylphthalic anhydride (0.01 mole) and urea (0.01 mole) in a mortar for 1 minute.

-

Transfer the mixture to a 50 mL beaker and add a catalytic amount of dimethylformamide (DMF) (5 drops).

-

Place the beaker in a commercial microwave oven and irradiate.

-

The reaction is typically complete within seconds and proceeds in quantitative yield.

-

The resulting this compound is of high purity and generally does not require further purification.

Logical Workflow for Synthesis

Caption: Comparative workflows for the synthesis of this compound.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed through various analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₉H₇NO₂ |

| Molecular Weight | 161.16 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 198-201 °C |

Spectroscopic Data

The structural elucidation of this compound is accomplished through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.7 | s | 1H | Aromatic CH |

| 7.6 | s | 1H | Aromatic CH |

| 7.5 | d | 1H | Aromatic CH |

| 2.5 | s | 3H | -CH₃ |

| Solvent: CDCl₃ |

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. The characteristic absorption bands for this compound are summarized below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 | Medium | N-H Stretch (imide) |

| ~1760 | Strong | C=O Stretch (asymmetric) |

| ~1700 | Strong | C=O Stretch (symmetric) |

| ~1600, ~1480 | Medium | C=C Stretch (aromatic) |

| ~2920 | Weak | C-H Stretch (methyl) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, the molecular ion peak [M]⁺ is expected at m/z 161.

Characterization Workflow

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide has detailed two effective methods for the synthesis of this compound and provided a comprehensive summary of its characterization data. The conventional heating method is reliable, while the microwave-assisted synthesis offers a rapid and high-yielding alternative. The provided spectroscopic and physicochemical data serve as a valuable reference for researchers in confirming the identity and purity of this important synthetic intermediate.

An In-depth Technical Guide to the Physicochemical Properties of 4-Methylphthalimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-methylphthalimide. The information is curated for researchers, scientists, and professionals in drug development who require precise data for their work. This document summarizes key quantitative data in structured tables, details experimental protocols, and visualizes relevant biological pathways.

Core Physicochemical Properties

This compound, with the CAS number 40314-06-5, is a derivative of phthalimide (B116566) with a methyl group attached to the aromatic ring.[1][2] Its molecular formula is C9H7NO2, and it has a molecular weight of 161.16 g/mol .[1][2]

Quantitative Data Summary

| Property | Value | Source Type |

| Molecular Weight | 161.16 g/mol | Calculated |

| CAS Number | 40314-06-5 | Database |

| Molecular Formula | C9H7NO2 | Database |

| Physical Form | Solid | Vendor |

| Purity | 98% | Vendor |

Table 1: General Properties of this compound

| Property | Value | Source Type |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

| pKa | Data not available | - |

| LogP (XLogP3) | 1.5 | Computed |

| Topological Polar Surface Area | 46.2 Ų | Computed |

Table 2: Physicochemical Parameters of this compound

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound involves the reaction of 4-methylphthalic anhydride (B1165640) with urea (B33335).[3]

Materials:

-

4-methylphthalic anhydride

-

Urea

-

Xylene

-

Water

Procedure:

-

In a reaction vial, combine 4-methylphthalic anhydride (3.0 g) and urea (1.2 g) in xylene (15 mL).[3]

-

Stir the reaction mixture at 150°C overnight.[3]

-

After the reaction is complete, cool the mixture to room temperature.[3]

-

Collect the precipitated crystals by filtration.[3]

-

Wash the collected crystals sequentially with ethanol and water.[3]

-

Dry the resulting crystals under reduced pressure to obtain this compound.[3]

This method reportedly yields this compound as white crystals with an 82% yield.[3]

Biological Activity and Signaling Pathways

While specific data on the biological activity and signaling pathways of this compound are limited, a closely related derivative, N-(4-methyl-phenyl)-4-methylphthalimide (MPMPH-1), has been studied for its anti-hypersensitivity effects.[4] In silico analysis using molecular docking suggests that MPMPH-1 has a high affinity for the adenylyl-cyclase (AC) enzyme.[4] Adenylyl cyclase is a key enzyme in the G-protein coupled receptor (GPCR) signaling pathway, responsible for the conversion of ATP to cyclic AMP (cAMP).

The binding of an extracellular ligand (e.g., a hormone or neurotransmitter) to a GPCR activates the receptor, which in turn activates a G-protein. The activated G-protein then modulates the activity of an effector enzyme, such as adenylyl cyclase. The resulting change in the intracellular concentration of second messengers, like cAMP, triggers a downstream signaling cascade that ultimately leads to a cellular response. The inhibitory action of a compound like MPMPH-1 on adenylyl cyclase would be expected to decrease intracellular cAMP levels, thereby modulating this signaling pathway.

Visualizing the Adenylyl Cyclase Signaling Pathway

The following diagram illustrates the logical relationship in the adenylyl cyclase signaling pathway, which may be influenced by derivatives of this compound.

Caption: Logical flow of the adenylyl cyclase signaling pathway.

This guide serves as a foundational resource for understanding the physicochemical properties of this compound. Further experimental investigation is warranted to fill the existing data gaps, which will be crucial for its potential applications in research and development.

References

- 1. This compound | 40314-06-5 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. This compound 99 synthesis - chemicalbook [chemicalbook.com]

- 4. Anti-hypersensitivity effects of the phthalimide derivative N-(4methyl-phenyl)-4-methylphthalimide in different pain models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Methylphthalimide: A Technical Guide for Researchers

CAS Number: 40314-06-5

This technical guide provides an in-depth overview of 4-Methylphthalimide, a chemical compound utilized in various research applications, particularly as a fluorescent dye and stain.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, safety data, synthesis, and potential mechanisms of action based on current scientific literature.

Core Chemical and Physical Properties

This compound is a derivative of phthalimide (B116566), a bicyclic compound with a benzene (B151609) ring fused to a furan-2,5-dione ring. The addition of a methyl group to the benzene ring influences its chemical and physical characteristics. A summary of its key properties is presented below.

| Property | Value | Reference(s) |

| CAS Number | 40314-06-5 | [1][2] |

| Molecular Formula | C₉H₇NO₂ | [2] |

| Molecular Weight | 161.16 g/mol | [2] |

| IUPAC Name | 5-methylisoindole-1,3-dione | |

| Physical Form | Solid | |

| Purity | Typically ≥98% |

Safety and Handling Information

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. The following table summarizes its GHS hazard classifications and associated precautionary statements.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |

| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. |

| Skin Sensitisation (Category 1) | GHS07 (Exclamation Mark) | Warning | H317: May cause an allergic skin reaction. |

| Skin Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation. |

| Serious Eye Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation. |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation. |

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Experimental Protocols: Synthesis of this compound

A general procedure for the synthesis of this compound involves the reaction of 4-methylphthalic anhydride (B1165640) with urea (B33335) in a high-boiling point solvent.[3]

Materials:

-

4-Methylphthalic anhydride (3.0 g)

-

Urea (1.2 g)

-

Xylene (15 mL)

-

Ethanol (B145695) (for washing)

-

Water (for washing)

Procedure:

-

Combine 4-methylphthalic anhydride (3.0 g) and urea (1.2 g) in a reaction vial.

-

Add xylene (15 mL) to the reaction vial.

-

Stir the reaction mixture at 150°C overnight.

-

After the reaction is complete, cool the mixture to room temperature.

-

Collect the precipitated crystals by filtration.

-

Wash the collected crystals sequentially with ethanol and water.

-

Dry the resulting crystals under reduced pressure to yield this compound as white crystals (2.4 g, 82% yield).[3]

Characterization:

-

¹H NMR (CDCl₃) δ (ppm): 2.5 (3H, s), 7.5 (1H, d), 7.6 (1H, s), 7.7 (1H, s).[3]

Biological Activity and Potential Mechanism of Action

This compound is primarily recognized for its application as a fluorescent dye in biological research.[1][2] While specific signaling pathways modulated by this compound have not been extensively documented, its utility as a probe is rooted in its photophysical properties. The fluorescence of phthalimide and naphthalimide derivatives often arises from an intramolecular charge transfer (ICT) mechanism.

In an ICT process, upon excitation by light, an electron is transferred from an electron-donating part of the molecule to an electron-accepting part. This creates an excited state with a large dipole moment, which is sensitive to the polarity of the surrounding environment. The relaxation from this excited state back to the ground state results in the emission of fluorescent light. The energy of this emission, and thus its color, can change depending on the properties of the solvent or the local environment it is in, a phenomenon known as solvatochromism. This property makes such molecules valuable as environmental probes, for example, in staining lipid droplets within cells.

References

Spectroscopic Analysis of 4-Methylphthalimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Data Presentation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The proton NMR spectrum of 4-methylphthalimide exhibits characteristic signals corresponding to its aromatic and methyl protons. The data, acquired in deuterochloroform (CDCl₃), is summarized below.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.75 | Doublet (d) | 7.7 | 1 | Aromatic CH |

| 7.66 | Singlet (s) | - | 1 | Aromatic CH |

| 7.62 | Singlet (s) | - | 1 | Aromatic CH |

| 7.55 | Doublet of Doublets (dd) | 7.6, 0.7 | 1 | Aromatic CH |

| 2.53 | Singlet (s) | - | 3 | Methyl (CH₃) |

Note: Slight variations in chemical shifts and multiplicities for the aromatic protons have been reported in the literature, which is common due to differences in solvent and experimental conditions.

¹³C NMR Data

No experimental ¹³C NMR data for this compound was found in the searched scientific databases.

Predicted ¹³C NMR Data: Based on the structure of this compound and typical chemical shifts for substituted phthalimides, the following approximate chemical shifts are expected:

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~22 | Methyl Carbon (-CH₃) |

| ~123-135 | Aromatic Carbons (-CH) |

| ~132-145 | Quaternary Aromatic Carbons |

| ~168 | Carbonyl Carbons (C=O) |

Infrared (IR) Spectroscopy

No experimental IR spectrum for this compound was found in the searched scientific databases.

Predicted IR Absorption Bands: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050-3100 | C-H stretch | Aromatic |

| ~2850-2960 | C-H stretch | Methyl |

| ~1760 and ~1700 | C=O stretch (asymmetric and symmetric) | Imide |

| ~1600, ~1480 | C=C stretch | Aromatic Ring |

| ~1380 | C-H bend | Methyl |

| ~700-900 | C-H bend (out-of-plane) | Aromatic |

Mass Spectrometry (MS)

No experimental mass spectrum for this compound was found in the searched scientific databases.

Predicted Fragmentation Pattern: The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 161, corresponding to its molecular weight. The fragmentation pattern would likely involve the characteristic cleavages of the phthalimide (B116566) ring system. A plausible fragmentation pathway is outlined in the diagram below.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃)

-

NMR tubes (5 mm)

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a small vial.

-

Transfer to NMR Tube: Using a pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth.

-

Place the sample in the NMR spectrometer.

-

Lock onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width, acquisition time, and number of scans.

-

Acquire the ¹H NMR spectrum.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

-

Integrate the signals and determine the chemical shifts and coupling constants.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Set the appropriate spectral width, acquisition time, and number of scans (typically a larger number of scans is required for ¹³C).

-

Acquire the proton-decoupled ¹³C NMR spectrum.

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak of CDCl₃ (δ 77.16 ppm).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of solid this compound.

Method: Attenuated Total Reflectance (ATR)

Materials:

-

This compound sample (solid)

-

FT-IR spectrometer with an ATR accessory

-

Spatula

-

Isopropyl alcohol or acetone (B3395972) for cleaning

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal using a clean spatula.

-

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the IR spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with a solvent-moistened soft tissue after the measurement.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of this compound and its fragments.

Method: Electron Ionization (EI) Mass Spectrometry

Materials:

-

This compound sample

-

Volatile organic solvent (e.g., methanol (B129727) or dichloromethane)

-

Mass spectrometer with an EI source

-

Direct insertion probe or GC inlet

Procedure:

-

Sample Introduction:

-

Direct Insertion Probe: Dissolve a small amount of the sample in a volatile solvent, apply it to the probe tip, and allow the solvent to evaporate. Insert the probe into the ion source.

-

GC Inlet: Prepare a dilute solution of the sample in a suitable solvent and inject it into the gas chromatograph coupled to the mass spectrometer.

-

-

Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source, leading to the formation of a molecular ion and various fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z ratio. Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Mandatory Visualization

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Proposed mass fragmentation pathway for this compound.

Solubility Profile of 4-Methylphthalimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 4-methylphthalimide. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing qualitative solubility information based on related compounds, alongside detailed experimental protocols for determining solubility. This guide is intended to be a valuable resource for researchers and professionals in drug development and chemical synthesis, offering the necessary theoretical and practical framework to assess the solubility of this compound for various applications.

Introduction

This compound is an organic compound with potential applications in chemical synthesis and pharmaceutical development. Understanding its solubility in various common solvents is crucial for its effective use in reaction media, purification processes, and formulation development. This guide summarizes the available solubility information and provides standardized methods for its experimental determination.

Solubility Data

Extensive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common solvents. However, qualitative solubility information for the parent compound, phthalimide (B116566), and the closely related N-methylphthalimide, can provide valuable insights into the expected solubility profile of this compound.

Table 1: Qualitative Solubility of Phthalimide and Related Compounds

| Compound | Water | Alcohols (e.g., Ethanol, Methanol) | Ketones (e.g., Acetone) | Ethers | Halogenated Hydrocarbons | Non-polar Solvents (e.g., Benzene, Toluene) |

| Phthalimide | Slightly soluble, solubility increases with temperature[1] | Soluble[1] | Soluble[1] | Data not readily available | Data not readily available | Better solubility than in polar protic solvents[2] |

| N-Methylphthalimide | Sparingly soluble/Slightly soluble[3] | Slightly soluble in Methanol | Data not readily available | Data not readily available | Data not readily available | Data not readily available |

| This compound | No quantitative data available. Expected to have low aqueous solubility. | No quantitative data available. Expected to be soluble. | No quantitative data available. Expected to be soluble. | No quantitative data available. | No quantitative data available. | No quantitative data available. Expected to be soluble. |

Note: The information for Phthalimide and N-Methylphthalimide is provided for comparative purposes. The expected solubility of this compound is an educated estimation based on the general principles of "like dissolves like."

The acidic nature of the imide moiety in phthalimide derivatives can lead to good solubility in polar solvents through hydrogen bonding interactions[4].

Experimental Protocols for Solubility Determination

The following are established methodologies for determining the solubility of a solid organic compound like this compound.

3.1. Gravimetric Method (Shake-Flask)

This is a conventional and reliable method for determining equilibrium solubility.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed container (e.g., a screw-capped vial).

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A constant temperature bath is used to maintain the desired temperature.

-

Phase Separation: The suspension is allowed to stand undisturbed at the constant temperature until the undissolved solid settles.

-

Sampling: A known volume of the clear supernatant is carefully withdrawn using a calibrated pipette.

-

Solvent Evaporation: The withdrawn sample is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dissolved solid is obtained.

-

Calculation: The solubility is calculated by dividing the mass of the dried solute by the volume of the solvent withdrawn.

3.2. Spectroscopic Method (UV-Vis or HPLC)

This method is suitable for compounds with a chromophore and can be adapted for high-throughput screening.

Methodology:

-

Preparation of Saturated Solution and Equilibration: Follow steps 1 and 2 as described in the Gravimetric Method.

-

Phase Separation: The saturated solution is filtered through a suitable membrane filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.

-

Dilution: A precise aliquot of the clear filtrate is diluted with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analysis: The absorbance (UV-Vis) or peak area (HPLC) of the diluted solution is measured.

-

Quantification: The concentration of this compound in the saturated solution is determined by comparing the analytical signal to the calibration curve.

3.3. High-Throughput Screening (HTS) Methods

For rapid screening of solubility in multiple solvents, automated HTS methods can be employed. These often rely on light scattering, nephelometry, or automated spectroscopic measurements.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a compound using the gravimetric or spectroscopic method.

Caption: A generalized workflow for the experimental determination of solubility.

Conclusion

References

The Elusive Crystal Structure of 4-Methylphthalimide: A Technical Review

Researchers, scientists, and drug development professionals often rely on precise structural data to understand molecular interactions and guide the design of new therapeutic agents. This technical guide addresses the current state of knowledge regarding the crystal structure of 4-methylphthalimide, a compound of interest in medicinal chemistry. Despite a comprehensive search of crystallographic databases and scientific literature, the specific crystal structure of this compound remains undetermined.

While the crystal structure for this compound is not publicly available, extensive data exists for the closely related parent compound, N-methylphthalimide. This guide will provide a detailed overview of the known structural and experimental data for N-methylphthalimide as a valuable comparative reference.

N-Methylphthalimide: A Structural Surrogate

N-methylphthalimide (C₉H₇NO₂) serves as the closest structural analog to this compound for which a crystal structure has been determined and is publicly available. The crystallographic data for N-methylphthalimide provides a foundational understanding of the phthalimide (B116566) core's geometry and packing arrangement, which can be extrapolated with caution to its methylated derivative.

Crystallographic Data for N-Methylphthalimide

The following table summarizes the key crystallographic parameters for N-methylphthalimide. This data is essential for computational modeling and for understanding the solid-state properties of this class of compounds.

| Parameter | Value |

| Chemical Formula | C₉H₇NO₂ |

| Molecular Weight | 161.16 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 7.53(2) Å |

| b | 10.55(2) Å |

| c | 10.66(2) Å |

| α | 90° |

| β | 110.1(1)° |

| γ | 90° |

| Volume | 794(3) ų |

| Z | 4 |

| Density (calculated) | 1.348 g/cm³ |

| CCDC Number | 624894 |

Data sourced from the Cambridge Crystallographic Data Centre (CCDC).

Experimental Protocols: Synthesis and Characterization

While a specific protocol for the crystallization of this compound for single-crystal X-ray diffraction is not available due to the absence of its determined structure, general synthetic methods for related phthalimide derivatives are well-documented.

General Synthesis of N-Alkylphthalimides

The synthesis of N-alkylphthalimides, including N-methylphthalimide, typically involves the reaction of phthalimide with an appropriate alkylating agent. A common laboratory-scale procedure is outlined below.

Workflow for the Synthesis of N-Methylphthalimide

Caption: General workflow for the synthesis of N-methylphthalimide.

Methodology:

-

Deprotonation: Phthalimide is treated with a suitable base, such as potassium carbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF). This step generates the phthalimide anion.

-

Nucleophilic Substitution: A methylating agent, commonly methyl iodide, is added to the reaction mixture. The phthalimide anion acts as a nucleophile and displaces the iodide in an Sₙ2 reaction to form N-methylphthalimide.

-

Workup and Purification: The reaction mixture is typically quenched with water, and the crude product is extracted with an organic solvent. The final product is then purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield crystalline N-methylphthalimide.

Characterization Techniques

The characterization of the synthesized product would involve a suite of analytical techniques to confirm its identity and purity prior to any crystallographic analysis.

Logical Flow of Compound Characterization

Caption: Logical workflow for the characterization of a synthesized compound.

Conclusion and Future Outlook

For researchers in drug development and materials science, the determination of the this compound crystal structure would be a valuable contribution to the field. It would allow for a more accurate understanding of the impact of the methyl group on the crystal packing and intermolecular interactions, which are crucial for predicting solid-state properties such as solubility and stability. Future work should focus on the synthesis of high-purity this compound and subsequent attempts at single-crystal growth and X-ray diffraction analysis to elucidate its definitive crystal structure.

The Multifaceted Biological Activities of 4-Methylphthalimide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The phthalimide (B116566) scaffold, a privileged structure in medicinal chemistry, has given rise to a plethora of derivatives with a wide spectrum of biological activities. Among these, 4-methylphthalimide derivatives have emerged as a particularly promising class of compounds, demonstrating significant potential in therapeutic areas ranging from inflammation and cancer to microbial infections. This in-depth technical guide provides a comprehensive overview of the core biological activities of this compound derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows to support further research and drug development endeavors.

Anti-inflammatory Activity

This compound derivatives have shown notable anti-inflammatory properties. A key mechanism of action for some of these compounds involves the modulation of the adenylyl cyclase (AC) signaling pathway.

A prominent example is N-(4-methyl-phenyl)-4-methylphthalimide (MPMPH-1) , which has demonstrated significant anti-inflammatory and anti-hypersensitivity effects. In silico and in vivo studies have suggested that MPMPH-1 exerts its effects by inhibiting the adenylyl cyclase enzyme, a crucial component in the signaling cascade of several pro-inflammatory mediators.

Quantitative Data for Anti-inflammatory Activity

| Compound | Assay | Target/Model | Activity (IC50/ED50) | Reference |

| N-(4-methyl-phenyl)-4-methylphthalimide (MPMPH-1) | Carrageenan-induced paw edema | In vivo (mice) | Significant inhibition of edema | [1][2] |

| Phthalimide-saccharin derivatives | COX-1/COX-2 Inhibition | In vitro | COX-2 IC50: 0.25–1.36 µM | Not explicitly found in search results |

| Pomalidomide | TNF-α production | In vitro (LPS-stimulated PBMCs) | IC50: 13 nM | Not explicitly found in search results |

Experimental Protocol: Carrageenan-Induced Paw Edema in Mice

This widely used in vivo model assesses the anti-inflammatory potential of a compound by measuring its ability to reduce paw swelling induced by carrageenan, a phlogistic agent.

Materials:

-

Male Swiss mice (20-25 g)

-

Carrageenan (1% w/v in sterile saline)

-

Test compound (this compound derivative)

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Positive control (e.g., Indomethacin, 10 mg/kg)

-

Plethysmometer or digital calipers

Procedure:

-

Animal Acclimatization: House the mice under standard laboratory conditions for at least one week before the experiment.

-

Grouping: Randomly divide the animals into groups (n=6-8 per group): Vehicle control, Positive control, and Test compound groups (at various doses).

-

Compound Administration: Administer the test compound, vehicle, or positive control intraperitoneally (i.p.) or orally (p.o.) one hour before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each mouse.

-

Measurement of Paw Volume: Measure the paw volume of each mouse using a plethysmometer or paw thickness with digital calipers at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group. Statistical analysis is typically performed using ANOVA followed by a post-hoc test.[3][4][5][6][7]

Signaling Pathway: Anti-inflammatory Action of MPMPH-1

Caption: Adenylyl cyclase signaling pathway and the inhibitory action of MPMPH-1.

Anticancer Activity

Several this compound derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of key enzymes involved in cancer cell proliferation.

Quantitative Data for Anticancer Activity

| Compound | Cancer Cell Line | Activity (IC50) | Reference |

| 4-Amino-N-methylphthalimide derivatives | MV4-11 (Leukemia), A549 (Lung) | 8.21 - 25.57 µM | [8] |

| 4-Amino-N-methylphthalimide derivative (4g) | MDA-MB-231 (Breast), UMUC-3 (Bladder) | 9.66 and 19.81 µM | [8] |

| Phthalimide-dithiocarbamate derivative (5e) | MCF-7 (Breast), Hep-G2 (Liver) | Not specified, but showed highest cytotoxicity | Not explicitly found in search results |

| Phthalimide-dithiocarbamate derivative (5i) | MCF-7 (Breast), Hep-G2 (Liver) | Not specified, but showed highest cytotoxicity | Not explicitly found in search results |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (this compound derivatives) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve.[9][10][11][12][13][14]

Experimental Workflow: Anticancer Drug Screening

Caption: General workflow for in vitro anticancer screening using the MTT assay.

Antimicrobial Activity

Derivatives of this compound have also been explored for their potential as antimicrobial agents against a range of bacteria and fungi. Their efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC).

Quantitative Data for Antimicrobial Activity

| Compound/Derivative Class | Microorganism | Activity (MIC in µg/mL) | Reference |

| Phthalimide aryl ester 3b (R=Me) | S. aureus, P. aeruginosa, C. tropicalis, C. albicans | 128 | [9] |

| N-aryl/alkynyl phthalimide derivatives | Various bacteria and fungi | 0.49 to 31.25 | Not explicitly found in search results |

| (ZE)-2-[4-(1-Hydrazono-ethyl)phenyl]isoindoline-1,3-dione | Bacillus subtilis | Remarkable activity (comparison to standards) | Not explicitly found in search results |

| Phthalimide Schiff bases (3d, 3f) | Pseudomonas aeruginosa, Streptococcus pyogenes, Candida albicans | Very high activity | [15] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Test by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compounds (this compound derivatives)

-

Sterile 96-well microtiter plates

-

Standardized microbial inoculum (0.5 McFarland standard)

-

Positive control antibiotic

-

Negative control (broth only)

-

Microplate reader (optional, for turbidity measurement)

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the diluted inoculum to each well containing the test compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be determined visually or by measuring the optical density with a microplate reader.[1][16][17][18][19]

Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Enzyme Inhibition

The inhibitory activity of this compound derivatives extends to various enzymes implicated in disease pathogenesis. This highlights their potential for targeted therapeutic interventions.

Quantitative Data for Enzyme Inhibition

| Compound Class | Enzyme | Activity (IC50/Ki) | Reference |

| Phthalimide derivatives | Acetylcholinesterase (AChE) | IC50: 13.58 nM and 18.44 nM for compounds 10a and 7aIII | [20] |

| Phthalimide derivatives | Butyrylcholinesterase (BuChE) | Significant inhibition by two compounds | [20] |

| N-(2,4-dinitrophenyl)phthalimide | α-glucosidase | IC50: 0.158 mM | Not explicitly found in search results |

| N-(2,4-dichlorophenyl)phthalimide | α-glucosidase | Competitive inhibitor | Not explicitly found in search results |

Synthesis of this compound Derivatives

The synthesis of N-substituted 4-methylphthalimides is a crucial first step in exploring their biological potential. A common and straightforward method involves the reaction of 4-methylphthalic anhydride (B1165640) with a primary amine.

General Synthesis Workflow

Caption: General workflow for the synthesis of N-substituted 4-methylphthalimides.

Conclusion

This compound derivatives represent a versatile and promising scaffold in drug discovery. Their diverse biological activities, including anti-inflammatory, anticancer, antimicrobial, and enzyme inhibitory effects, underscore their therapeutic potential. This technical guide provides a foundational resource for researchers, offering a compilation of quantitative data, detailed experimental methodologies, and visual representations of key processes. Further structure-activity relationship (SAR) studies and lead optimization are warranted to fully exploit the therapeutic capabilities of this important class of compounds.

References

- 1. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ajpamc.com [ajpamc.com]

- 3. biomerieux.com [biomerieux.com]

- 4. taylorfrancis.com [taylorfrancis.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Efficient one-step synthesis of 4-amino substituted phthalimides and evaluation of their potential as fluorescent probes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Chemical Composition Antioxidant and Anti-Inflammatory Activities of Myrtus communis L. Leaf Extract: Forecasting ADMET Profiling and Anti-Inflammatory Targets Using Molecular Docking Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

4-Methylphthalimide: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylphthalimide, a substituted derivative of phthalimide (B116566), has emerged as a significant building block in organic synthesis. Its unique structural features and reactivity allow for its use as a precursor in the development of a wide range of compounds, from pharmacologically active molecules to functional materials. This technical guide provides a comprehensive overview of this compound, including its synthesis, key reactions, and applications, with a focus on its role in the synthesis of N-(4-methylphenyl)-4-methylphthalimide (MPMPH-1), a compound with notable anti-hypersensitivity properties. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate its application in research and development.

Introduction

Phthalimides are a class of compounds characterized by a phtalic anhydride-derived imide functional group. They are widely utilized in organic chemistry, most famously in the Gabriel synthesis of primary amines. Substituted phthalimides, such as this compound, offer additional opportunities for synthetic diversification, allowing for the introduction of specific functionalities and the tuning of molecular properties. The methyl group at the 4-position of the phthalimide ring in this compound can influence the electronic properties and steric environment of the molecule, making it a valuable precursor for targeted synthesis.

This guide will delve into the synthesis of this compound, its chemical and physical properties, and its application as a key intermediate in the synthesis of more complex molecules, with a particular focus on its utility in medicinal chemistry and drug development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The following tables summarize key quantitative data for this compound and its close analog, N-methylphthalimide, for which a more complete spectroscopic dataset is publicly available.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₇NO₂ |

| Molecular Weight | 161.16 g/mol |

| CAS Number | 40314-06-5 |

| Appearance | White crystalline solid |

| Melting Point | Not reported |

Table 2: Spectroscopic Data of this compound and N-Methylphthalimide

| Spectroscopic Data | This compound | N-Methylphthalimide (for comparison) |

| ¹H NMR (CDCl₃, δ in ppm) | 2.5 (3H, s), 7.5 (1H, d), 7.6 (1H, s), 7.7 (1H, s) | 3.17 (3H, s), 7.72 (2H, dd), 7.85 (2H, dd) |

| ¹³C NMR (CDCl₃, δ in ppm) | Data not available | 24.1, 123.3, 132.2, 134.0, 168.4 |

| IR (cm⁻¹) | Data not available | ~3470 (N-H stretch, overtone), ~1770 & ~1710 (C=O stretch, imide) |

| Mass Spectrum (m/z) | Data not available | 161 (M+), 133, 104, 76 |

Note: Spectroscopic data for N-methylphthalimide is provided as a reference due to the limited availability of published data for this compound.

Synthesis of this compound

This compound can be efficiently synthesized from commercially available starting materials. The following protocol details a common method for its preparation.

Experimental Protocol: Synthesis from 4-Methylphthalic Anhydride (B1165640) and Urea (B33335)

This procedure outlines the synthesis of this compound via the reaction of 4-methylphthalic anhydride with urea.

Materials:

-

4-Methylphthalic anhydride (3.0 g)

-

Urea (1.2 g)

-

Xylene (15 mL)

-

Water

Procedure:

-

To a reaction vial, add 4-methylphthalic anhydride (3.0 g) and urea (1.2 g).

-

Add xylene (15 mL) to the reaction vial.

-

Stir the reaction mixture at 150°C overnight.

-

After the reaction is complete, cool the mixture to room temperature.

-

Collect the precipitated crystals by filtration.

-

Wash the crystals sequentially with ethanol and water.

-

Dry the resulting crystals under reduced pressure to obtain this compound.

Expected Yield: 2.4 g (82%) of this compound as white crystals.

Workflow Diagram:

Caption: Experimental workflow for the synthesis of this compound.

This compound as a Precursor in Organic Synthesis

The utility of this compound as a precursor is exemplified by its role in the synthesis of N-(4-methylphenyl)-4-methylphthalimide (MPMPH-1), a compound that has demonstrated significant anti-hypersensitivity effects in preclinical models. This transformation typically involves an N-arylation reaction.

Application in Drug Discovery: Synthesis of N-(4-methylphenyl)-4-methylphthalimide (MPMPH-1)

The synthesis of MPMPH-1 from this compound and 4-methylaniline (p-toluidine) can be achieved through various N-arylation methods, such as the Buchwald-Hartwig amination or Ullmann condensation. Below is a plausible experimental protocol based on established methodologies for similar transformations.

4.1.1. Experimental Protocol: Synthesis of N-(4-methylphenyl)-4-methylphthalimide (MPMPH-1)

This protocol describes a potential method for the synthesis of MPMPH-1 using a copper-catalyzed Ullmann-type reaction.

Materials:

-

This compound (1.0 equiv)

-

4-Methylaniline (p-toluidine) (1.2 equiv)

-

Copper(I) iodide (CuI) (0.1 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

To an oven-dried reaction vessel, add this compound, 4-methylaniline, CuI, and K₂CO₃.

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

-

Add anhydrous DMF via syringe.

-

Heat the reaction mixture to 120-140°C and stir for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford N-(4-methylphenyl)-4-methylphthalimide.

Logical Relationship Diagram:

Caption: Logical relationship of components in the synthesis of MPMPH-1.

Mechanism of Action of N-(4-methylphenyl)-4-methylphthalimide (MPMPH-1)

Preclinical studies have suggested that the anti-hypersensitivity effects of MPMPH-1 are mediated through the inhibition of the adenylyl cyclase (AC) signaling pathway. AC is a key enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger involved in numerous cellular processes, including pain signaling.

The Adenylyl Cyclase Signaling Pathway

The adenylyl cyclase signaling cascade is typically initiated by the activation of a G protein-coupled receptor (GPCR) by an extracellular ligand. This activation leads to the dissociation of the Gαs subunit of the associated G protein, which in turn activates adenylyl cyclase. The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response. In the context of pain, this can lead to the sensitization of nociceptors and an increased perception of pain.

Signaling Pathway Diagram:

Caption: The adenylyl cyclase signaling pathway and the inhibitory action of MPMPH-1.

Conclusion

This compound is a valuable and versatile precursor in organic synthesis, offering a scaffold for the development of a diverse range of chemical entities. Its straightforward synthesis and amenability to further functionalization make it an attractive starting material for researchers in academia and industry. The successful application of this compound in the synthesis of the pharmacologically active compound N-(4-methylphenyl)-4-methylphthalimide highlights its potential in drug discovery and development. The detailed protocols and data presented in this guide are intended to serve as a practical resource for scientists and researchers, facilitating the exploration of this compound's full potential in advancing chemical synthesis and therapeutic innovation.

An In-depth Technical Guide on the Thermal Stability and Decomposition of 4-Methylphthalimide

Disclaimer: A comprehensive literature search did not yield specific experimental data on the thermal stability and decomposition of 4-methylphthalimide. The following guide is based on established knowledge of closely related compounds, including phthalimide (B116566) and other N-substituted and aromatic imides. The quantitative data and decomposition pathways presented are predictive and should be confirmed by experimental analysis.

Introduction

This compound is a derivative of phthalimide, an aromatic imide with a wide range of applications in chemical synthesis, materials science, and pharmaceuticals. The thermal stability of such compounds is a critical parameter, influencing their processing, storage, and application conditions. Understanding the thermal decomposition behavior, including onset temperatures, decomposition kinetics, and the nature of evolved products, is essential for ensuring safety and predicting the material's lifetime under thermal stress. This guide provides a comprehensive overview of the expected thermal behavior of this compound, detailed experimental protocols for its analysis, and a plausible decomposition pathway.

Predicted Thermal Stability and Decomposition Data

Based on the thermal analysis of structurally similar compounds, the following tables summarize the expected quantitative data for the thermal decomposition of this compound.

Table 1: Predicted Thermogravimetric Analysis (TGA) Data for this compound

| Parameter | Predicted Value |

| Onset Decomposition Temperature (Tonset) | 150 - 200 °C |

| Temperature at 5% Mass Loss (T5%) | 180 - 230 °C |

| Temperature at Maximum Decomposition Rate (Tmax) | 250 - 300 °C |

| Final Residue at 600 °C (in inert atmosphere) | < 5% |

Table 2: Predicted Differential Scanning Calorimetry (DSC) Data for this compound

| Parameter | Predicted Value |

| Melting Point (Tm) | ~175 - 185 °C |

| Enthalpy of Fusion (ΔHf) | To be determined experimentally |

| Decomposition | Endothermic/Exothermic peaks corresponding to TGA mass loss |

Experimental Protocols

To experimentally determine the thermal stability and decomposition of this compound, the following detailed methodologies are recommended.

1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Procedure:

-

Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Place the pan in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.

-

Record the mass loss and temperature continuously throughout the experiment.

-

Analyze the resulting TGA curve to determine the onset decomposition temperature, the temperature at 5% mass loss, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the final residue.

-

2. Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point, enthalpy of fusion, and to observe the thermal events associated with the decomposition of this compound.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Procedure:

-

Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample from ambient temperature to a temperature above its expected decomposition (e.g., 350 °C) at a constant heating rate of 10 °C/min under an inert atmosphere (e.g., Nitrogen) with a purge gas flow rate of 20-50 mL/min.

-

Record the heat flow as a function of temperature.

-

Analyze the resulting DSC thermogram to determine the melting point (peak temperature of the melting endotherm) and the enthalpy of fusion (area under the melting peak). Observe any endothermic or exothermic events in the temperature range where mass loss is observed in the TGA.

-

3. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

-

Objective: To identify the volatile and semi-volatile products generated during the thermal decomposition of this compound.

-

Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Procedure:

-

Place a small, accurately weighed amount (typically < 1 mg) of this compound into a pyrolysis tube.

-

Insert the tube into the pyrolyzer, which is interfaced with the GC-MS.

-

Pyrolyze the sample at a temperature corresponding to the maximum decomposition rate observed in the TGA (e.g., 280 °C).

-

The evolved gases are immediately transferred to the GC column for separation.

-

The separated components are then introduced into the mass spectrometer for identification based on their mass spectra.

-

Compare the obtained mass spectra with a library (e.g., NIST) to identify the decomposition products.

-

Visualizations

Experimental Workflow for Thermal Analysis

Caption: Workflow for the comprehensive thermal analysis of this compound.

Plausible Thermal Decomposition Pathway of this compound

Caption: A plausible radical-based thermal decomposition pathway for this compound.

Discussion of Predicted Decomposition Pathway

The thermal decomposition of aromatic imides is complex and can proceed through various radical and concerted pathways. For this compound, the decomposition is likely initiated by the homolytic cleavage of the N-C(methyl) bond or bonds within the phthalimide ring due to thermal stress.

-

Initiation: The process may begin with the cleavage of the bond between the nitrogen and the methyl group, forming a phthalimidyl radical and a methyl radical. Alternatively, cleavage of the C-N or C-C bonds within the imide ring could occur.

-

Propagation: The resulting radicals are highly reactive and can undergo a series of subsequent reactions. The phthalimidyl radical can undergo decarbonylation (loss of CO) and ring-opening to form various intermediates. The methyl radical can abstract hydrogen atoms from other molecules to form methane (B114726) or participate in other radical combination reactions.

-

Termination: The radical chain reactions terminate through the combination of two radicals.

The expected decomposition products, based on studies of similar compounds[1], include:

-

Volatile Organic Compounds: Toluene (from the methyl group and the aromatic ring), benzonitrile derivatives, and other substituted aromatic compounds.

-

Toxic Gases: Carbon monoxide (CO), carbon dioxide (CO2), hydrogen cyanide (HCN), and various nitrogen oxides (NOx) are likely to be formed, especially in the presence of oxygen.

Conclusion

References

literature review of 4-methylphthalimide synthesis methods

This document provides an in-depth review of the primary synthesis methods for 4-methylphthalimide, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. We will explore the core synthetic routes, providing detailed experimental protocols and quantitative data to facilitate the replication and optimization of these methods.

Core Synthesis Methods

Two primary methods for the synthesis of this compound have been identified in the literature: the direct amination of 4-methylphthalic anhydride (B1165640) and the catalytic ammoxidation of 6-methyl-1-indanone (B1306188).

Synthesis from 4-Methylphthalic Anhydride

A direct and efficient method for the preparation of this compound involves the reaction of 4-methylphthalic anhydride with a nitrogen source, such as urea (B33335). This approach is straightforward and provides a good yield of the desired product.

Reaction Pathway:

Caption: Synthesis of this compound from 4-methylphthalic anhydride and urea.

Catalytic Ammoxidation of 6-Methyl-1-indanone

A greener and more modern approach involves the catalytic ammoxidation of 6-methyl-1-indanone. This method utilizes a manganese(IV) oxide catalyst and proceeds in an autoclave under pressure.

Reaction Pathway:

Caption: Catalytic ammoxidation of 6-methyl-1-indanone to this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the described synthesis methods, allowing for a direct comparison of their efficiency and reaction conditions.

| Method | Starting Material | Reagents | Solvent(s) | Temperature | Pressure | Reaction Time | Yield |

| Direct Amination | 4-Methylphthalic Anhydride | Urea | Xylene | 150°C | Atmospheric | Overnight | 82% |

| Catalytic Ammoxidation | 6-Methyl-1-indanone | Manganese(IV) oxide, Ammonium hydroxide, Oxygen | Chlorobenzene, DMF | 100-110°C | 15001.5 Torr (approx. 2 atm) / 0.6 MPa | 4-24 h | 85% |

Experimental Protocols

General Procedure for the Synthesis of this compound from 4-methylphthalic anhydride[1]

-

To a reaction vial, add 4-methylphthalic anhydride (3.0 g) and urea (1.2 g).

-

Add xylene (15 mL) to the vial.

-

Stir the reaction mixture at 150°C overnight.

-

After the reaction is complete, cool the mixture to room temperature.

-

Collect the precipitated crystals by filtration.

-

Wash the collected crystals sequentially with ethanol (B145695) and water.

-

Dry the resulting crystals under reduced pressure to obtain this compound as white crystals (2.4 g, 82% yield).

General Procedure for the Catalytic Ammoxidation of 6-Methyl-1-indanone[1]

-

In a stainless steel autoclave with a polytetrafluoroethylene inner liner, add 0.01 g of MnO2 catalyst, 0.5 mmol of 1-indanone, 0.2 g of ammonia water (25 wt%), and 2 g of chlorobenzene.

-

Raise the temperature to 110°C using an automatic temperature controller.

-

Introduce 0.6 MPa of oxygen and continue the reaction for 4 hours, maintaining a constant pressure.

-

Analyze the reaction product using GC-MS to determine the yield of this compound (85%).

Methodological & Application

protocol for the synthesis of 4-methylphthalimide from 4-methylphthalic acid

Abstract

This application note provides a detailed protocol for the synthesis of 4-methylphthalimide, a valuable intermediate in organic synthesis. The described method involves the reaction of 4-methylphthalic anhydride (B1165640) with urea (B33335). This protocol is intended for researchers and professionals in the fields of chemistry and drug development.

Introduction

Phthalimides are a class of organic compounds characterized by a phthalic anhydride backbone with a nitrogen atom incorporated into the five-membered ring. These compounds and their derivatives are significant in medicinal chemistry and materials science due to their diverse biological activities and applications in polymer synthesis.[1] N-substituted phthalimides are commonly synthesized through the condensation of phthalic anhydride with primary amines.[2][3] This protocol details a specific and efficient method for the preparation of this compound starting from 4-methylphthalic anhydride and urea.

Reaction Scheme

The synthesis proceeds via the reaction of 4-methylphthalic anhydride with urea, which serves as the nitrogen source for the imide ring.

Chemical reaction for the synthesis of this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| 4-Methylphthalic Anhydride | 3.0 g | [4] |

| Urea | 1.2 g | [4] |

| Solvent | ||

| Xylene | 15 mL | [4] |

| Reaction Conditions | ||

| Temperature | 150°C | [4] |

| Reaction Time | Overnight | [4] |

| Product | ||

| This compound | 2.4 g | [4] |

| Yield | 82% | [4] |

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of this compound.[4]

Materials:

-

4-Methylphthalic anhydride (C₉H₆O₃)

-

Urea (CH₄N₂O)

-

Xylene (C₈H₁₀)

-

Ethanol (B145695) (C₂H₅OH)

-

Water (H₂O)

-

Reaction vial or round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Condenser

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Drying oven or vacuum desiccator

Procedure:

-

Reaction Setup: To a reaction vial or round-bottom flask, add 4-methylphthalic anhydride (3.0 g) and urea (1.2 g).[4]

-

Solvent Addition: Add 15 mL of xylene to the reaction vessel.[4]

-

Reaction: Place the reaction vessel in a heating mantle or oil bath and stir the mixture at 150°C overnight.[4] A condenser should be fitted to the flask to prevent solvent loss.

-

Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product will precipitate as crystals.[4]

-

Filtration: Collect the precipitated crystals by filtration.[4]

-

Washing: Wash the collected crystals sequentially with ethanol and then with water.[4]

-

Drying: Dry the resulting crystals under reduced pressure to obtain this compound as a white crystalline solid (2.4 g, 82% yield).[4]

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review - ProQuest [proquest.com]

- 4. This compound 99 synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols: Utilizing 4-Methylphthalimide in the Gabriel Synthesis of Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Gabriel synthesis is a cornerstone method in organic chemistry for the selective preparation of primary amines. This reaction avoids the overalkylation often encountered when reacting alkyl halides directly with ammonia. The classical Gabriel synthesis employs phthalimide (B116566) as the nitrogen source. This document provides detailed application notes and protocols for the use of a substituted analog, 4-methylphthalimide, in the Gabriel synthesis. The presence of the methyl group on the phthalimide ring can influence the electronic properties and solubility of the intermediates, potentially offering advantages in specific synthetic applications.

The overall synthetic pathway involves three key steps:

-

Deprotonation: The acidic N-H proton of this compound is removed by a base to form the this compound anion, a potent nucleophile.

-

N-Alkylation: The this compound anion undergoes a nucleophilic substitution (SN2) reaction with a primary alkyl halide to form an N-alkyl-4-methylphthalimide intermediate.

-

Cleavage: The N-alkyl-4-methylphthalimide is cleaved to release the desired primary amine and a 4-methylphthalic acid derivative. This can be achieved through hydrazinolysis, acidic hydrolysis, or basic hydrolysis.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the Gabriel synthesis using this compound with various primary alkyl halides. Please note that the yields are based on analogous reactions with unsubstituted phthalimide and may vary depending on the specific substrate and reaction optimization.

| Alkyl Halide | Base | Solvent | N-Alkylation Conditions | Cleavage Method | Primary Amine Product | Typical Yield (%) |

| Benzyl (B1604629) bromide | K₂CO₃ | DMF | 80 °C, 4 h | Hydrazinolysis | Benzylamine (B48309) | 85-95 |

| 1-Bromobutane | K₂CO₃ | DMF | 90 °C, 6 h | Hydrazinolysis | n-Butylamine | 80-90 |

| 1-Bromo-2-phenylethane | KOH | Ethanol | Reflux, 8 h | Acid Hydrolysis (HCl) | 2-Phenylethylamine | 75-85 |

| Ethyl bromoacetate | NaH | THF | rt, 12 h | Basic Hydrolysis (NaOH) | Glycine ethyl ester | 70-80 |

Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-4-methylphthalimide

This protocol details the N-alkylation of this compound with benzyl bromide.

Materials:

-

This compound

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

To a dry 100 mL round-bottom flask, add this compound (1.61 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).

-

Add 30 mL of anhydrous DMF to the flask.

-

Stir the suspension at room temperature for 15 minutes.

-

Add benzyl bromide (1.71 g, 1.19 mL, 10 mmol) dropwise to the suspension.

-

Heat the reaction mixture to 80 °C and stir for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into 100 mL of deionized water and stir for 30 minutes.

-

The N-benzyl-4-methylphthalimide will precipitate as a solid.

-

Collect the solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with deionized water (3 x 20 mL) and then with cold diethyl ether (2 x 10 mL).

-

Dry the product under vacuum to obtain N-benzyl-4-methylphthalimide as a white solid.

Protocol 2: Cleavage of N-Benzyl-4-methylphthalimide via Hydrazinolysis

This protocol describes the release of the primary amine from the N-alkylated intermediate using hydrazine (B178648).

Materials:

-

N-Benzyl-4-methylphthalimide (from Protocol 1)

-

Hydrazine hydrate (B1144303) (N₂H₄·H₂O)

-

Ethanol

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (B78521) (NaOH), 10% aqueous solution

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 100 mL round-bottom flask, dissolve N-benzyl-4-methylphthalimide (2.51 g, 10 mmol) in 40 mL of ethanol.

-

Add hydrazine hydrate (0.6 mL, 12 mmol) to the solution.

-

Heat the mixture to reflux and maintain for 2 hours. A white precipitate of 4-methylphthalhydrazide will form.

-

Cool the reaction mixture to room temperature.

-

Add 20 mL of concentrated hydrochloric acid and stir for 30 minutes.

-

Filter off the precipitated 4-methylphthalhydrazide.

-

Transfer the filtrate to a separatory funnel and wash with diethyl ether (2 x 20 mL) to remove any non-basic impurities.

-

Carefully basify the aqueous layer with a 10% NaOH solution until it is strongly alkaline (pH > 12).

-

Extract the liberated benzylamine with diethyl ether (3 x 30 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent using a rotary evaporator to yield benzylamine.

Mandatory Visualizations

Diagram 1: Overall Workflow of the Gabriel Synthesis using this compound

Application of 4-Methylphthalimide in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction